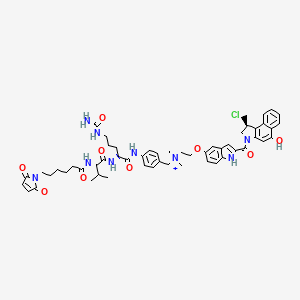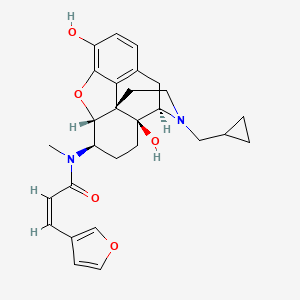
2Z-Nalfurafine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used as an antipruritic (anti-itch) agent, particularly for patients undergoing hemodialysis who suffer from uremic pruritus . This compound is notable for its ability to alleviate itching without causing significant central nervous system side effects, such as hallucinations or dysphoria, which are commonly associated with other kappa-opioid receptor agonists .
Méthodes De Préparation
The synthesis of 2Z-Nalfurafine involves several steps, starting from the structural modification of the opioid antagonist naltrexone . The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the morphinan core structure, which is achieved through a series of cyclization reactions.
Functional group modifications:
Final modifications:
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. These methods often involve the use of high-yield reactions and efficient purification techniques to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
2Z-Nalfurafine undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: Various substitution reactions can be carried out on the aromatic rings and other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols .
Applications De Recherche Scientifique
Mécanisme D'action
2Z-Nalfurafine exerts its effects by selectively binding to and activating the kappa-opioid receptor (KOR). This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) within the cell . The reduction in cAMP levels leads to the inhibition of neurotransmitter release, which in turn reduces the sensation of itching . Additionally, this compound has been shown to modulate the activity of various ion channels and signaling pathways, further contributing to its antipruritic effects .
Comparaison Avec Des Composés Similaires
2Z-Nalfurafine is unique among kappa-opioid receptor agonists due to its high selectivity and potency, as well as its lack of significant central nervous system side effects . Similar compounds include:
Propriétés
Formule moléculaire |
C28H32N2O5 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
(Z)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4-/t20-,22-,26+,27+,28-/m1/s1 |
Clé InChI |
XGZZHZMWIXFATA-VQNNHZPYSA-N |
SMILES isomérique |
CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C\C7=COC=C7 |
SMILES canonique |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


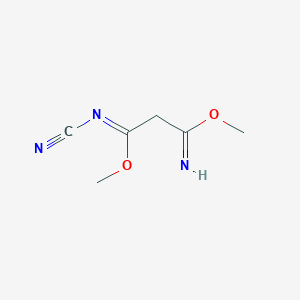


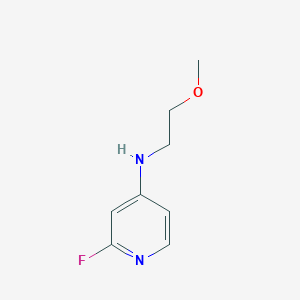
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)
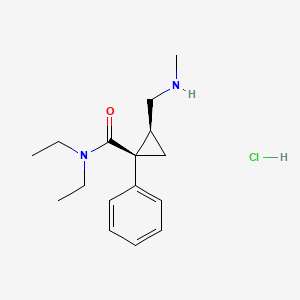


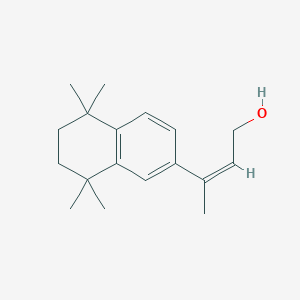
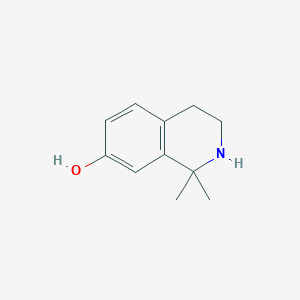
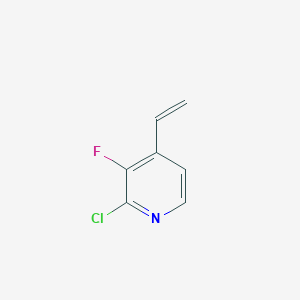
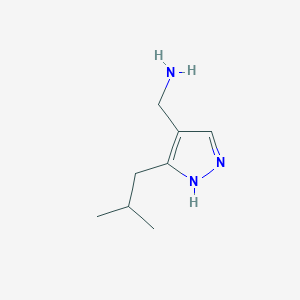
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
